Product packaging for 2-Methylbenzimidazole-5,6-diol(Cat. No.:)

2-Methylbenzimidazole-5,6-diol

Cat. No.: B13712905
M. Wt: 164.16 g/mol
InChI Key: AXUDYYPUJZTLSH-UHFFFAOYSA-N
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Description

2-Methylbenzimidazole-5,6-diol is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2 B13712905 2-Methylbenzimidazole-5,6-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2-methyl-1H-benzimidazole-5,6-diol

InChI

InChI=1S/C8H8N2O2/c1-4-9-5-2-7(11)8(12)3-6(5)10-4/h2-3,11-12H,1H3,(H,9,10)

InChI Key

AXUDYYPUJZTLSH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1)O)O

Origin of Product

United States

The Contextual Significance of Benzimidazole Scaffolds in Modern Chemical Science

The benzimidazole (B57391) nucleus, a bicyclic system formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring, is a cornerstone in the field of medicinal chemistry and materials science. nih.govbenthamdirect.com Its structural resemblance to naturally occurring purine (B94841) bases allows it to interact effectively with various biopolymers, making it a frequent component in the development of new therapeutic agents. acs.orgd-nb.info Benzimidazole derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. nih.govnih.govresearchgate.net

The versatility of the benzimidazole scaffold stems from several key physicochemical attributes. These include its capacity for hydrogen bond donation and acceptance, π-π stacking interactions, and hydrophobic interactions, all of which contribute to its ability to bind with high affinity to biological macromolecules. nih.gov The stability and bioavailability of this scaffold further enhance its appeal in drug design and discovery. benthamdirect.com Researchers continually explore the synthesis of novel benzimidazole derivatives, aiming to expand their therapeutic potential and address a range of diseases. researchgate.netimpactfactor.org

Distinctive Features and Research Implications of Polyhydroxylated Benzimidazoles, with a Focus on the 5,6 Diol Moiety

The introduction of multiple hydroxyl groups onto the benzimidazole (B57391) core, creating polyhydroxylated benzimidazoles, significantly alters the molecule's properties and opens up new avenues for research. These hydroxyl groups can enhance the compound's solubility in polar solvents and provide additional sites for hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets. ijfmr.com

In the specific case of 2-Methylbenzimidazole-5,6-diol, the presence of the 5,6-diol moiety on the benzene (B151609) ring is a key feature. This diol group can participate in coordination with metal ions and form stable complexes, a property that is being explored for various applications. The hydroxyl groups can also be further functionalized to create a diverse range of derivatives with tailored properties. Research into polyhydroxylated benzimidazoles, including those fused with carbohydrate moieties, has shown potential for the development of new therapeutic agents, such as glycosidase inhibitors. csic.esacs.org

Historical and Current Research Trajectories Relevant to 2 Methylbenzimidazole 5,6 Diol and Its Derivatives

The synthesis of benzimidazole (B57391) derivatives has been a subject of research for over a century, with the first synthesis of 2-methylbenzimidazole (B154957) reported in 1872. semanticscholar.org Early methods often involved the condensation of o-phenylenediamine (B120857) with carboxylic acids or their derivatives. ijpsr.comchemicalbook.com Over the years, numerous synthetic strategies have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions. nih.govmdpi.com

Current research on 2-Methylbenzimidazole-5,6-diol and its derivatives is multifaceted. One significant area of investigation is the synthesis of novel derivatives with enhanced biological activities. nih.gov This includes the preparation of compounds with various substituents at different positions on the benzimidazole ring system. For instance, research has shown that substitutions at the N1, C2, C5, and C6 positions can significantly influence the anti-inflammatory activity of benzimidazole compounds. semanticscholar.org

Another active research trajectory involves exploring the material properties of these compounds. For example, derivatives of 2-methylbenzimidazole have been investigated for their potential as corrosion inhibitors and in the formation of coordination polymers. sigmaaldrich.comresearchgate.net The unique electronic and structural properties of these molecules make them promising candidates for applications in materials science.

Interdisciplinary Academic Inquiry and Potential Research Domains for 2 Methylbenzimidazole 5,6 Diol

Established Synthetic Pathways for Benzimidazole Core Formation

The construction of the benzimidazole core is a fundamental step in the synthesis of this compound. The most common and well-established methods rely on the condensation of an appropriately substituted o-phenylenediamine (B120857) with a one-carbon electrophile, typically a carboxylic acid or its derivative, or an aldehyde.

Cyclocondensation Reactions of o-Phenylenediamines and Aldehydes or Carboxylic Acid Derivatives

The Phillips-Ladenburg reaction is a cornerstone in benzimidazole synthesis, involving the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. adichemistry.comcolab.wssemanticscholar.org For the synthesis of the 2-methyl derivative, acetic acid is the reagent of choice. adichemistry.comyoutube.comsemanticscholar.org The reaction is typically carried out by heating the reactants, often in the presence of a mineral acid like 4N HCl or polyphosphoric acid (PPA). adichemistry.comclockss.org These acidic conditions facilitate the dehydration and subsequent cyclization to form the imidazole (B134444) ring.

Table 1: Variants of the Phillips-Ladenburg Reaction for 2-Methylbenzimidazole (B154957) Synthesis

Reactants Catalyst/Solvent Conditions Yield Reference(s)
o-Phenylenediamine, Acetic Acid 4N HCl Reflux Good adichemistry.com
o-Phenylenediamine, Acetic Acid Toluene Reflux >85% google.com
o-Phenylenediamine, Acetic Anhydride - Reflux - nbu.ac.in
o-Phenylenediamine, Acetic Acid Water Heating at 100°C 71.57% semanticscholar.org
o-Phenylenediamine, Acetic Acid - Microwave - organic-chemistry.org

The Weidenhagen reaction offers an alternative route, utilizing aldehydes instead of carboxylic acids. semanticscholar.org This method often requires an oxidizing agent to convert the initially formed dihydrobenzimidazole intermediate to the final aromatic benzimidazole. nih.govresearchgate.net Various catalysts, including metal-based and non-metallic systems, have been developed to improve the efficiency and mildness of these condensation reactions. nih.govrsc.org For instance, catalysts like copper (II) hydroxide, p-toluenesulfonic acid, and various nanocomposites have been employed to achieve high yields under milder conditions. semanticscholar.orgnih.gov

Mechanistic Aspects of Cyclization and Ring Formation

The mechanism of the Phillips-Ladenburg reaction begins with the acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, forming an N-acyl-o-phenylenediamine intermediate. adichemistry.com Under acidic conditions, the second amino group then attacks the carbonyl carbon of the acyl group, leading to an intramolecular cyclization. Subsequent dehydration of the resulting tetrahedral intermediate yields the final benzimidazole ring system.

In the case of the Weidenhagen reaction with aldehydes, the initial step is the formation of a Schiff base between the aldehyde and one of the amino groups of the o-phenylenediamine. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The resulting dihydrobenzimidazole is then oxidized to the aromatic benzimidazole. The choice of oxidant is crucial in this process, with reagents like nitrobenzene, manganese dioxide, and even air being utilized. researchgate.net

Targeted Synthesis and Introduction of the 5,6-Diol Functionality

Once the 2-methylbenzimidazole core is formed, the next critical stage is the introduction of the hydroxyl groups at the 5 and 6 positions of the benzene (B151609) ring. This can be achieved through several strategies, including direct hydroxylation, the use of protecting groups on a pre-functionalized starting material, or by constructing the benzimidazole ring from a precursor that already contains the catechol or a related motif.

Regioselective Dihydroxylation Approaches

Direct and regioselective hydroxylation of the benzimidazole ring at the 5 and 6 positions is a challenging transformation. However, transition-metal-catalyzed C-H activation and subsequent hydroxylation have emerged as powerful tools for such functionalizations. beilstein-journals.orgresearchgate.net For instance, palladium-catalyzed ortho-hydroxylation of 2-arylbenzimidazoles has been reported, demonstrating the feasibility of introducing hydroxyl groups at specific positions on the aromatic ring. researchgate.net While direct dihydroxylation of 2-methylbenzimidazole at the 5,6-positions is not extensively documented, related methodologies suggest its potential. For example, the hydroxylation of carbendazim, a benzimidazole derivative, has been shown to occur regioselectively. nih.gov

Application of Protecting and Deprotecting Group Strategies for Hydroxyls

A more controlled and widely applicable approach involves the use of a starting o-phenylenediamine that is already substituted with protected hydroxyl groups at the 4 and 5 positions (which will become the 5 and 6 positions of the benzimidazole). Common protecting groups for catechols include benzyl (B1604629) ethers or silyl (B83357) ethers, which are stable under the conditions required for benzimidazole ring formation and can be selectively removed later in the synthetic sequence. This strategy allows for the construction of the 2-methylbenzimidazole core without interference from the reactive hydroxyl groups. Following the successful formation of the benzimidazole, the protecting groups are removed to unveil the 5,6-diol functionality. The choice of protecting group and the deprotection conditions are crucial to the success of this strategy. rsc.org

Synthetic Routes from Precursors Incorporating Catechol or Quinone Motifs

An alternative and often efficient strategy is to start with a precursor that already contains the desired catechol or a related quinone structure. For example, the synthesis could commence from 3,4-dihydroxy-1,2-phenylenediamine. Condensation of this diamine with acetic acid or a derivative would directly yield this compound. Another approach involves the use of a quinone as a starting material. For instance, a suitable o-quinone could react with an amidine to form the benzimidazole ring system with the diol functionality already in place. The synthesis of related dihydroxylated benzimidazoles has been achieved through such routes. acs.org

Functionalization and Derivatization Strategies at the 2-Methyl Position

The 2-methyl group of the benzimidazole scaffold serves as a versatile handle for a variety of functionalization reactions. This reactivity stems from the acidic nature of the C-H bonds of the methyl group, which can be activated for subsequent chemical transformations.

One of the primary strategies for the functionalization of the 2-methyl group is its oxidation. For instance, the methyl group of various 2-methylazaarenes can be converted to an aldehyde group through Kornblum oxidation, typically employing an iodine-DMSO medium. rsc.org This transformation provides a heteroaromatic aldehyde, a valuable intermediate for further synthetic elaborations. While direct oxidation of 2-methylbenzimidazoles has been reported to be challenging in some cases, this method represents a potential pathway for converting this compound into its corresponding 2-formyl derivative. rsc.org

Another key functionalization strategy is the arylation of the methyl C-H bonds. Palladium-catalyzed arylation of 2-methylbenzazoles with aryl chlorides has been demonstrated, leading to the formation of diarylated products in good to excellent yields. sorbonne-universite.fr This reaction typically utilizes a catalyst system such as palladium acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃) and a base such as sodium tert-butoxide (NaOtBu). sorbonne-universite.fr Such a method could be applied to this compound to introduce aryl substituents at the 2-methyl position, thereby expanding its structural diversity.

Furthermore, the 2-methyl group can undergo deprotonation with a strong base to form a nucleophilic intermediate, which can then react with various electrophiles. This approach allows for the introduction of a wide range of substituents. For example, the use of a hindered zinc amide base has been shown to selectively metalate MOM-protected 2-methylbenzimidazole, creating an organozinc compound that can participate in further reactions. sorbonne-universite.fr

Advanced Synthetic Methodologies

The synthesis of benzimidazole derivatives has benefited from the development of advanced methodologies that offer improved efficiency, selectivity, and sustainability compared to traditional methods.

Catalytic methods are central to the modern synthesis of benzimidazoles and their derivatives. Heterogeneous catalysis, in particular, offers advantages such as ease of catalyst separation and recycling. For the synthesis of 2-methylbenzimidazole from o-nitroaniline and ethanol (B145695), a magnesium-modified copper-palladium on gamma-alumina (Cu-Pd/γ-Al₂O₃) catalyst has shown high efficiency. mdpi.comresearchgate.net The addition of magnesium enhances the basicity of the support, which accelerates the dehydrogenation of the alcohol, a key step in the reaction cascade. mdpi.comresearchgate.net This catalytic system could potentially be adapted for the synthesis of this compound from the appropriately substituted diaminobenzene precursor.

Homogeneous catalysis has also been extensively explored. Rhodium-catalyzed direct arylation of benzimidazoles with aryl bromides provides access to 2-arylbenzimidazoles with a broad functional group tolerance. nih.gov These reactions often employ a rhodium precursor and a phosphine ligand. nih.gov Such catalytic C-H activation strategies can be envisioned for the direct functionalization of the benzimidazole core of this compound.

The following table summarizes various catalysts used in the synthesis and functionalization of benzimidazole derivatives, which could be relevant for this compound.

Catalyst SystemReaction TypeSubstratesProduct TypeReference
Mg-modified Cu-Pd/γ-Al₂O₃Heterogeneous Catalysiso-nitroaniline, ethanol2-methylbenzimidazole mdpi.comresearchgate.net
Pd(OAc)₂/PCy₃C-H Arylation2-methylbenzazoles, aryl chlorides2-diarylmethyl-benzazoles sorbonne-universite.fr
[RhCl(coe)₂]₂/PCy₃Direct ArylationBenzimidazole, aryl iodides2-arylbenzimidazoles nih.gov
CuO nanospindlesC-H ArylationBenzoxazole, benzothiazole (B30560), N-methylbenzimidazole, aryl iodides2-arylheterocycles rsc.org
Iodine-DMSOKornblum Oxidation2-methylquinolines2-formylquinolines rsc.org

Continuous flow synthesis has emerged as a powerful technology for the production of pharmaceuticals and fine chemicals, offering benefits such as enhanced safety, better process control, and potential for scalability. The synthesis of 2-methylbenzimidazole has been successfully demonstrated in a continuous flow system using a Cu-Pd/(K)γ-Al₂O₃ catalyst. acs.org In this process, ethanol serves as both a hydrogen source and a reactant for the formation of the 2-methyl group. acs.org The continuous nature of the process allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to optimized yields and selectivity. While not specifically reported for this compound, this methodology provides a clear blueprint for its potential continuous production, starting from the corresponding dihydroxy-diaminobenzene precursor. The optimization of such a process would involve studying the effects of various parameters on the reaction yield and purity of the final product.

Post-Synthetic Modifications and Derivatization of this compound

Post-synthetic modification (PSM) is a valuable strategy for introducing diverse functionalities into a pre-formed molecular scaffold. For this compound, the diol functionality on the benzene ring offers a prime site for such modifications. These hydroxyl groups can be functionalized through various reactions, leading to a wide array of derivatives with potentially new properties.

One common modification is the alkylation or arylation of the hydroxyl groups to form ethers. For instance, in the synthesis of related benzimidazole derivatives, hydroxybenzimidazoles have been functionalized with piperidinylalkyl groups to explore their biological activities. nih.gov This is typically achieved by reacting the hydroxyl group with an appropriate alkyl halide in the presence of a base.

The hydroxyl groups can also be converted into esters through reaction with carboxylic acids, acid chlorides, or anhydrides. This approach is widely used in the modification of porous coordination cages and metal-organic frameworks (MOFs) where functional groups on the organic linkers are modified post-synthesis. rsc.orgresearchgate.netrsc.orgnih.gov For example, post-synthetic modification of amine-functionalized MOFs with aldehydes to form imines is a well-established technique. rsc.orgmdpi.com A similar principle could be applied to the diol groups of this compound.

The derivatization of the diol can significantly alter the physicochemical properties of the parent molecule, such as its solubility and electronic properties. The following table outlines potential post-synthetic modifications for the diol group of this compound.

Reaction TypeReagentFunctional Group IntroducedPotential Product
EtherificationAlkyl halide (e.g., Benzyl bromide)Ether5,6-Dibenzyloxy-2-methylbenzimidazole
EsterificationAcid chloride (e.g., Acetyl chloride)Ester2-Methyl-1H-benzimidazole-5,6-diyl diacetate
SilylationSilyl chloride (e.g., TBDMSCl)Silyl ether5,6-bis((tert-butyldimethylsilyl)oxy)-2-methyl-1H-benzimidazole

These modifications not only allow for the fine-tuning of the molecule's properties but also provide handles for further synthetic transformations or for conjugation to other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR techniques offers a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Connectivity and Chemical Environment

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons and their immediate electronic environment. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons, the N-H proton of the imidazole ring, and the hydroxyl (O-H) protons.

While specific experimental data for this compound is not widely published, the spectrum can be predicted based on its parent compound, 2-methylbenzimidazole. The methyl group (CH₃) at the 2-position would typically appear as a singlet in the upfield region, around 2.5 ppm. The protons on the benzene ring would produce signals in the aromatic region (typically 7.0-8.0 ppm). Due to the symmetrical substitution of the diol groups at the 5- and 6-positions, the protons at the 4- and 7-positions would be chemically equivalent, likely resulting in a single, sharp signal.

The N-H proton of the imidazole ring is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration due to hydrogen bonding and exchange phenomena. Similarly, the two hydroxyl protons at the 5- and 6-positions would also appear as exchangeable signals, the positions of which are sensitive to solvent, temperature, and moisture.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
2-CH₃ ~2.5 Singlet
H-4, H-7 ~7.0 - 7.5 Singlet
N-H Variable (broad) Singlet

Note: These are predicted values based on the structure and data from similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule.

Drawing from data for 2-methylbenzimidazole, the methyl carbon (2-CH₃) is expected to appear at the most upfield position, typically around 14 ppm. mdpi.com The C2 carbon of the imidazole ring, being bonded to two nitrogen atoms, would be significantly downfield, in the range of 150-155 ppm. mdpi.com The carbons of the benzene ring would resonate in the aromatic region (110-145 ppm). The C5 and C6 carbons, being attached to the electron-donating hydroxyl groups, would be shielded and appear at a relatively higher field compared to the unsubstituted positions. Conversely, the C4 and C7 carbons would be slightly deshielded. The bridgehead carbons (C3a and C7a) would have chemical shifts influenced by both the fused imidazole and benzene rings.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
2-CH₃ ~14
C2 ~151
C4, C7 ~115-120
C5, C6 ~140-145 (due to OH substitution)

Note: These are predicted values based on the structure and data from similar compounds. mdpi.comchemicalbook.com Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between neighboring protons. For this compound, it would primarily be used to confirm the absence of coupling between the isolated aromatic protons (H-4 and H-7) and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the methyl proton signal to the methyl carbon signal and the aromatic proton signals to their respective carbon atoms on the benzene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons (carbons with no attached protons) like C2, C3a, C5, C6, and C7a. For example, correlations would be expected from the methyl protons to C2 and C3a, and from the aromatic protons (H-4, H-7) to the bridgehead and hydroxyl-substituted carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's three-dimensional structure. For this compound, NOESY could reveal through-space interactions between the methyl protons and the N-H proton or nearby aromatic protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing their characteristic vibrational frequencies.

Assignment of Fundamental Vibrational Modes and Functional Group Analysis

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its functional groups. The presence of the hydroxyl groups is a key distinguishing feature from its parent compound, 2-methylbenzimidazole.

O-H Stretching: A broad and strong absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the two hydroxyl groups. The broadness of this peak is a result of hydrogen bonding.

N-H Stretching: A moderate to sharp band around 3100-3300 cm⁻¹ can be attributed to the N-H stretching of the imidazole ring. This band might overlap with the broad O-H stretching band.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the benzene ring would result in several bands in the 1450-1650 cm⁻¹ region.

O-H Bending and C-O Stretching: The in-plane bending of the O-H groups and the stretching of the C-O bonds are expected in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

Theoretical calculations, such as Density Functional Theory (DFT), on related molecules like 2-methylbenzimidazole have been used to assign the vibrational modes with high accuracy. nih.gov A similar approach for this compound would allow for a detailed assignment of each observed band to a specific molecular motion.

Table 3: Predicted Major Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR)
O-H Stretch (H-bonded) 3200-3600 Strong, Broad
N-H Stretch 3100-3300 Moderate
Aromatic C-H Stretch 3000-3100 Moderate
Aliphatic C-H Stretch 2850-2960 Moderate
C=N / C=C Stretch 1450-1650 Strong to Medium
O-H Bend 1300-1400 Moderate

Note: These are predicted values based on functional group analysis and data from similar compounds. nih.govchemicalbook.com

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in determining the structure and properties of this compound. The presence of both hydrogen bond donors (N-H and O-H groups) and acceptors (the nitrogen atom of the imidazole ring and the oxygen atoms of the hydroxyl groups) allows for a rich network of hydrogen bonds.

Intramolecular Hydrogen Bonding: It is possible for an intramolecular hydrogen bond to form between the hydroxyl group at the 5-position and the nitrogen atom at the 1-position of the imidazole ring, or between adjacent hydroxyl groups. This would be observed in the IR spectrum as a sharper O-H stretching band at a lower frequency compared to a free O-H group. Theoretical studies on similar diol-containing benzimidazole derivatives have shown that intramolecular hydrogen bonds are strengthened in the excited state. nih.gov

Intermolecular Hydrogen Bonding: In the solid state, extensive intermolecular hydrogen bonding is expected. This can occur between the N-H of one molecule and the nitrogen or hydroxyl oxygen of a neighboring molecule, or between the O-H of one molecule and the nitrogen or hydroxyl oxygen of another. These interactions lead to the formation of supramolecular structures. The broadness of the O-H and N-H stretching bands in the IR spectrum is a strong indication of extensive intermolecular hydrogen bonding. These interactions are fundamental in crystal engineering, dictating the packing of molecules in the solid state.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique to probe the electronic transitions within a molecule. For this compound, the spectrum is primarily governed by the benzimidazole core, with significant modulation from its substituents.

Characterization of Electronic Transitions and Chromophoric Behavior

The chromophore of this compound is the benzimidazole ring system, which is electronically similar to purine (B94841). The UV absorption spectra of benzimidazole derivatives are characterized by strong absorptions in the ultraviolet region, typically arising from π → π* transitions within the fused aromatic system. nih.gov For the parent 2-methylbenzimidazole, characteristic absorption bands are observed that correspond to these electronic transitions. nist.gov

The introduction of two hydroxyl groups at the 5- and 6-positions is expected to significantly influence the chromophoric behavior. These hydroxyl groups act as powerful auxochromes, meaning they can modify the absorption characteristics of the chromophore. Their lone pair electrons can participate in resonance with the benzene ring's π-system, which generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). youtube.com This is due to a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov Therefore, the λmax values for this compound are predicted to be at longer wavelengths compared to the unsubstituted 2-methylbenzimidazole.

Computational studies on similar benzimidazole derivatives have shown that electronic transitions are often characterized as π(C–C) → π*(C–C) within the aromatic system. acs.org The methyl group at the 2-position provides a minor auxochromic contribution.

Table 1: Predicted UV-Vis Spectral Characteristics

Compound Expected Transition Type Predicted Spectral Shift (vs. Benzimidazole)

Investigation of Solvatochromic Effects and pH-Dependent Spectral Shifts

The polarity of the solvent can influence the position of UV absorption bands, a phenomenon known as solvatochromism. For molecules like this compound, which possess polar hydroxyl groups, significant solvatochromic effects are anticipated. nih.govbibliotekanauki.pl Studies on similar benzothiazole and benzimidazole-based dyes show that the excited state is often more polar than the ground state, leading to a bathochromic shift in more polar solvents. researchgate.netnih.gov This positive solvatochromism occurs because polar solvent molecules stabilize the more polar excited state to a greater extent than the ground state.

The UV-Vis spectrum of this compound is expected to be highly sensitive to changes in pH. nih.gov The molecule possesses multiple acidic and basic sites: the two phenolic hydroxyl groups on the benzene ring and the nitrogen atoms of the imidazole moiety.

In acidic media: The imidazole nitrogen is expected to be protonated, forming a benzimidazolium cation. This can cause a hypsochromic (blue) shift, as protonation can decrease the conjugation of the nitrogen lone pair with the aromatic system. youtube.com

In alkaline media: The phenolic hydroxyl groups will be deprotonated to form phenoxide anions. This deprotonation increases the electron-donating ability of the oxygen atoms, enhancing resonance and leading to a significant bathochromic (red) shift and hyperchromic effect. youtube.comnih.gov The deprotonation of the imidazole N-H can also occur at very high pH. researchgate.net

The distinct spectral changes upon protonation and deprotonation allow for the determination of the compound's pKa values through spectrophotometric titration. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula of this compound is C₈H₈N₂O₂. The theoretical exact masses for the neutral molecule and its common adducts can be calculated and are presented in the table below. These values are critical for confirming the identity of the compound in complex mixtures or verifying the success of a synthesis.

Table 2: Calculated Exact Masses for this compound

Species Molecular Formula Calculated Exact Mass (Da)
Neutral Molecule [M] C₈H₈N₂O₂ 164.0586
Protonated Molecule [M+H]⁺ C₈H₉N₂O₂⁺ 165.0664

Elucidation of Fragmentation Pathways

The fragmentation of benzimidazole derivatives under mass spectrometry conditions, typically electron impact (EI) or collision-induced dissociation (CID), follows characteristic pathways that can be used for structural elucidation. nih.gov For this compound, the fragmentation is expected to be initiated by the ionization of the parent molecule.

Proposed key fragmentation pathways would likely include:

Loss of a Methyl Radical: A common fragmentation for 2-methyl substituted benzimidazoles involves the loss of the methyl group (•CH₃) from the molecular ion.

Cleavage of the Imidazole Ring: Fission of the imidazole ring can occur, often involving the expulsion of HCN or related neutral molecules.

Fragmentation of the Diol Group: The hydroxyl groups can undergo fragmentation, such as the loss of water (H₂O) or carbon monoxide (CO) following rearrangement.

Retro-Diels-Alder (RDA) Reaction: While less common for the core ring, RDA-type reactions can sometimes occur in the substituent rings of more complex benzimidazoles.

The analysis of the resulting fragment ions provides a fingerprint that helps to confirm the structure of the molecule. The fragmentation of a related benzimidazole derivative, 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, showed characteristic patterns for the heteroaryl group that aided its identification. mdpi.com

X-ray Crystallography for Solid-State Molecular Architecture

While no specific crystal structure for this compound has been reported in the searched literature, its solid-state architecture can be predicted based on the known structures of related benzimidazole derivatives. nih.govmdpi.commdpi.com

X-ray crystallography would reveal the precise three-dimensional arrangement of the atoms, bond lengths, bond angles, and intermolecular interactions. The benzimidazole ring system itself is expected to be largely planar. A key feature in the crystal structure of this compound would be an extensive network of hydrogen bonds. The two hydroxyl groups at the 5- and 6-positions are excellent hydrogen bond donors, while the oxygen atoms and the imidazole nitrogens are effective hydrogen bond acceptors.

Determination of Unit Cell Parameters and Crystal Packing

For analogous benzimidazole derivatives, the crystal packing is often governed by the formation of hydrogen bonds and π-π stacking interactions. In the case of this compound, the presence of two hydroxyl (-OH) groups and two nitrogen atoms in the imidazole ring suggests a high potential for extensive hydrogen bonding.

Table 1: Hypothetical Unit Cell Parameters for this compound

ParameterHypothetical Value
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
Space GroupData not available
Z (molecules/unit cell)Data not available

This table is for illustrative purposes only, as experimental data is not available.

Analysis of Intermolecular Interactions within the Crystal Lattice

The intermolecular interactions within the crystal lattice of this compound are expected to be dominated by hydrogen bonding. The hydroxyl groups at the 5- and 6-positions are strong hydrogen bond donors, while the nitrogen atoms of the imidazole ring are effective hydrogen bond acceptors. This would likely lead to the formation of a robust three-dimensional network.

Key potential intermolecular interactions include:

O-H···N Hydrogen Bonds: The hydroxyl protons can form strong hydrogen bonds with the lone pair of electrons on the imidazole nitrogen atoms.

O-H···O Hydrogen Bonds: Hydrogen bonds could also form between the hydroxyl groups of adjacent molecules.

N-H···O Hydrogen Bonds: The N-H proton of the imidazole ring can act as a hydrogen bond donor to the oxygen atoms of the hydroxyl groups on neighboring molecules.

π-π Stacking: The planar benzimidazole ring system is likely to engage in π-π stacking interactions, further stabilizing the crystal structure. These interactions arise from the attractive, noncovalent forces between aromatic rings.

Conformational Analysis and Tautomeric Equilibria Studies

The conformational flexibility of this compound is relatively limited due to the rigid nature of the fused ring system. The primary conformational freedom would involve the orientation of the hydrogen atoms of the hydroxyl groups.

A significant aspect of the chemistry of benzimidazoles is the existence of tautomeric equilibria. For this compound, two principal tautomeric forms are possible due to the migration of a proton between the two nitrogen atoms of the imidazole ring. These are often referred to as the 1-H and 3-H tautomers.

In solution, these tautomers are expected to be in a dynamic equilibrium. The position of this equilibrium can be influenced by factors such as the solvent polarity, pH, and temperature. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are instrumental in studying such equilibria. For instance, in certain solvents, one might observe averaged signals for the carbon and proton atoms of the benzimidazole ring, indicating a rapid interconversion between the tautomers. In other environments, distinct signals for each tautomer might be resolved. researchgate.net

Theoretical calculations, such as those using Density Functional Theory (DFT), can also provide valuable insights into the relative energies of the different tautomers and the energy barriers for their interconversion, complementing experimental findings. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in the computational study of molecular systems. For this compound, DFT calculations, particularly using Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP), are employed to elucidate its structural and electronic properties. dergipark.org.tr The selection of an appropriate basis set, such as 6-311+G(d,p), is crucial for obtaining accurate results that correlate well with experimental data where available. researchgate.net

Optimization of Molecular Geometries and Energy Minima

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound to find its most stable conformation, corresponding to a minimum on the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. For related benzimidazole derivatives, geometry optimization is a standard procedure to obtain the ground-state equilibrium structure. nih.govd-nb.info The resulting optimized geometry provides crucial data on the spatial arrangement of atoms.

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC-C (benzene ring)~1.39 - 1.41 Å
C-N (imidazole ring)~1.33 - 1.38 Å
C=N (imidazole ring)~1.31 Å
C-O (diol)~1.37 Å
O-H (diol)~0.97 Å
C-C (methyl)~1.51 Å
Bond AngleC-C-C (benzene ring)~120°
C-N-C (imidazole ring)~108°
N-C-N (imidazole ring)~110°
C-C-O (diol)~119°
C-O-H (diol)~109°
Dihedral AngleBenzene-ImidazoleNear planar

Note: The values presented in this table are estimations based on DFT calculations of similar benzimidazole derivatives and are subject to variation depending on the specific computational method and basis set used.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. dergipark.org.tr A larger energy gap implies higher stability and lower chemical reactivity. dergipark.org.tr For benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring, while the LUMO can be distributed over the entire molecule. dergipark.org.tr The presence of electron-donating hydroxyl groups at the 5 and 6 positions is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity compared to unsubstituted 2-methylbenzimidazole.

Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound

ParameterPredicted Value (eV)
HOMO Energy (EHOMO)-5.5 to -6.0
LUMO Energy (ELUMO)-1.0 to -1.5
HOMO-LUMO Energy Gap (ΔE)4.0 to 4.5

Note: These values are estimations based on theoretical studies of substituted benzimidazoles and serve as a predictive guide. dergipark.org.trnih.gov

Distribution of Molecular Electrostatic Potential (MEP) and Charge Density

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. nih.gov The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating areas of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net For this compound, the oxygen atoms of the hydroxyl groups and the nitrogen atoms of the imidazole ring are expected to be the most electron-rich regions, appearing as red or yellow on the MEP map. dergipark.org.trnih.gov The hydrogen atoms of the hydroxyl and amine groups would represent the most electron-poor regions, shown in blue. This distribution highlights the potential sites for hydrogen bonding and other intermolecular interactions. rsc.org

Prediction of Vibrational Frequencies and Spectroscopic Correlation

Theoretical vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the harmonic vibrational frequencies, it is possible to assign the observed experimental spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.net For benzimidazole derivatives, the calculated vibrational spectra generally show good agreement with experimental FT-IR and FT-Raman spectra, although the calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. researchgate.netdergipark.org.tr The characteristic vibrational modes for this compound would include O-H stretching from the diol groups, N-H stretching from the imidazole ring, C-H stretching from the aromatic ring and methyl group, and various ring stretching and deformation modes.

Table 3: Predicted Vibrational Frequencies and Assignments for this compound

Vibrational ModePredicted Frequency Range (cm-1)
O-H Stretching3600 - 3400
N-H Stretching3450 - 3300
Aromatic C-H Stretching3100 - 3000
Aliphatic C-H Stretching3000 - 2900
C=N Stretching1620 - 1580
C=C Aromatic Stretching1600 - 1450
O-H Bending1450 - 1350
C-O Stretching1280 - 1200

Note: These are predicted frequency ranges based on DFT calculations for similar functional groups and molecules. researchgate.netresearchgate.net

Calculation of Nuclear Magnetic Resonance (NMR) Shielding Constants

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted Chemical Shift (ppm)
Aromatic Protons6.5 - 7.5
N-H Proton11.0 - 12.5
O-H Protons8.0 - 9.5
Methyl Protons2.4 - 2.6
Aromatic Carbons100 - 140
Imidazole Carbons140 - 155
Methyl Carbon12 - 15

Note: These are estimated chemical shift ranges based on the analysis of similar structures and are relative to TMS. nih.govbeilstein-journals.org

Quantum Chemical Descriptors and Reactivity Indices

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. dergipark.org.tr These descriptors provide a quantitative basis for understanding the molecule's chemical behavior.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2. researchgate.net

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability. rroij.com

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = χ²/2η. researchgate.net

These reactivity indices are crucial for predicting how this compound will interact with other chemical species and are often used in quantitative structure-activity relationship (QSAR) studies. uobasrah.edu.iq The presence of hydroxyl groups, which are electron-donating, is expected to influence these descriptors, likely increasing the softness and nucleophilicity of the molecule compared to unsubstituted benzimidazoles.

Table 5: Predicted Quantum Chemical Descriptors for this compound

DescriptorFormulaPredicted Value Range
Electronegativity (χ)-(EHOMO + ELUMO)/23.25 - 3.75 eV
Chemical Hardness (η)(ELUMO - EHOMO)/22.0 - 2.25 eV
Chemical Softness (S)1/η0.44 - 0.50 eV⁻¹
Electrophilicity Index (ω)χ²/2η2.37 - 3.16 eV

Note: These values are derived from the predicted HOMO and LUMO energies and provide a theoretical framework for understanding the reactivity of the molecule. dergipark.org.trresearchgate.net

Characterization of Global and Local Reactivity Parameters (e.g., Hardness, Softness, Electrophilicity)

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the global reactivity of a molecule through various descriptors. These parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offer insights into the chemical behavior and stability of the molecule. researchgate.netmdpi.com

Key global reactivity parameters include:

Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity. mdpi.com

Chemical Softness (S): As the reciprocal of hardness (S = 1/η), softness indicates the polarizability of a molecule. Softer molecules are generally more reactive. researchgate.net

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index points to a better electron acceptor. researchgate.net

For instance, theoretical studies on mercapto-substituted benzimidazoles have been performed to correlate their molecular properties with their chemical behavior. researchgate.net The calculated values help in understanding how the electronic character of the molecule influences its interactions.

Table 1: Illustrative Global Reactivity Descriptors for a Related Benzimidazole Derivative (2-Mercapto-5-methylbenzimidazole)

ParameterSymbolValue (in eV) - In VacuoValue (in eV) - With Solvent
Highest Occupied Molecular Orbital EnergyEHOMO-6.04-6.21
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.58-1.63
Energy GapΔE4.464.58
Hardnessη2.232.29
SoftnessS0.450.44
Electrophilicity Indexω3.823.93

This table is illustrative and presents data for 2-Mercapto-5-methylbenzimidazole to demonstrate the typical values of these parameters. Data sourced from a quantum chemical study on benzimidazole derivatives. researchgate.net

Fukui Functions for Identification of Electrophilic and Nucleophilic Sites

The Fukui function helps in identifying:

Nucleophilic attack sites: These are regions where the molecule is most likely to donate electrons. These sites are identified by the condensed Fukui function f+(r), which corresponds to the addition of an electron.

Electrophilic attack sites: These are the regions most susceptible to accepting electrons, identified by the condensed Fukui function f-(r), corresponding to the removal of an electron.

Radical attack sites: These are identified by f0(r).

For this compound, one can predict the reactive sites based on its chemical structure. The nitrogen atoms of the imidazole ring, particularly the pyridine-like nitrogen, are expected to be primary sites for electrophilic attack (nucleophilic centers). The hydroxyl groups on the benzene ring are also potential nucleophilic centers. Conversely, the carbon atoms in the imidazole ring and the aromatic ring are potential sites for nucleophilic attack (electrophilic centers).

Computational studies on similar heterocyclic systems confirm that Fukui function analysis is a reliable tool for predicting regioselectivity in chemical reactions. amazonaws.com Analysis of related benzimidazole derivatives has shown that the nitrogen atoms and any attached heteroatoms are typically the most reactive sites for interaction. researchgate.net A detailed Fukui function analysis on this compound would provide precise, quantitative predictions of its site-specific reactivity.

Molecular Dynamics (MD) Simulations

Exploration of Conformational Dynamics and Flexibility

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational dynamics and flexibility. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, revealing the accessible conformations and the transitions between them. nih.gov

For this compound, MD simulations could explore several key aspects of its dynamic behavior:

Rotational barriers: The rotation of the methyl group at the C2 position and the hydroxyl groups at the C5 and C6 positions can be studied to understand their preferred orientations and the energy barriers between different rotamers.

Ring flexibility: While the benzimidazole ring system is largely planar and rigid, small out-of-plane fluctuations can occur, and MD simulations can quantify the extent of this flexibility.

Simulation of Solvent Effects and Solvation Shells

The behavior and properties of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations explicitly including solvent molecules provide a detailed picture of solute-solvent interactions and the structure of the solvation shell.

For this compound, which has multiple hydrogen bond donor (N-H, O-H) and acceptor (N, O) sites, its interaction with polar protic solvents like water would be particularly strong. MD simulations in an aqueous environment could reveal:

Hydrogen bonding network: The simulations can identify the specific water molecules involved in hydrogen bonding with the solute and quantify the average number and lifetime of these bonds.

Solvation shell structure: The radial distribution function (RDF) can be calculated from the simulation trajectory to determine the average distance and coordination number of solvent molecules around specific atoms of the solute, thus defining the first and second solvation shells.

Hydrophobic hydration: The simulations can also shed light on the arrangement of water molecules around the nonpolar parts of the molecule, such as the aromatic ring and the methyl group.

Understanding the solvation of this compound is crucial as it impacts its solubility, reactivity, and its potential interactions with biological macromolecules.

Computational Studies on Intermolecular Interactions

Quantification of Hydrogen Bonding and π-Stacking Interactions

Non-covalent interactions, such as hydrogen bonds and π-stacking, are fundamental in determining the crystal packing of molecules and their assembly into larger supramolecular structures. iucr.org Computational chemistry offers tools to quantify the strength and nature of these interactions.

Hydrogen Bonding: this compound is capable of forming extensive hydrogen bond networks. The N-H group in the imidazole ring and the two phenolic -OH groups are strong hydrogen bond donors, while the pyridine-like nitrogen atom and the oxygen atoms are hydrogen bond acceptors. In the solid state, these interactions are expected to dominate the crystal packing, likely forming chains or sheets. Computational studies on the closely related 5,6-dichloro-2-methylbenzimidazole (B131914) have shown that it forms hydrogen-bonded molecular chains in its crystal structure. mdpi.comaps.org Quantum mechanical calculations can be used to determine the interaction energy of a hydrogen-bonded dimer or a larger cluster, providing a quantitative measure of the bond's strength, which typically ranges from 2-10 kcal/mol for neutral systems. biorxiv.org

π-Stacking Interactions: The planar benzimidazole ring system facilitates π-stacking interactions, where two aromatic rings are arranged in either a face-to-face or a face-to-edge orientation. These interactions, while weaker than strong hydrogen bonds, are crucial for the stabilization of crystal structures and the binding of ligands to biological targets. researchgate.net The strength of π-stacking interactions is influenced by substituents on the aromatic ring; electron-withdrawing groups can enhance these interactions. researchgate.net Computational methods can calculate the interaction energy of stacked dimers, which typically falls in the range of 1-5 kcal/mol.

Table 2: Typical Interaction Energies for Non-Covalent Bonds

Interaction TypeTypical Energy Range (kcal/mol)
N-H···N Hydrogen Bond3 - 7
O-H···O Hydrogen Bond4 - 8
O-H···N Hydrogen Bond4 - 8
Parallel-displaced π-stacking1 - 3
T-shaped π-stacking1 - 2.5

This table provides general, illustrative energy ranges for common intermolecular interactions found in organic molecules. Actual values are system-dependent.

A detailed computational analysis of this compound would involve optimizing the geometry of dimers and clusters to locate the minimum energy configurations for hydrogen bonding and π-stacking and then calculating the associated interaction energies, corrected for basis set superposition error (BSSE).

Molecular Docking Studies for Binding Site Prediction (mechanistic, non-clinical)

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In medicinal chemistry, it is a key tool for predicting the interaction between a small molecule ligand and a protein receptor at the atomic level. This allows for the characterization of the binding behavior and the prediction of binding affinity, providing a mechanistic, non-clinical understanding of a compound's potential biological interactions.

For this compound, molecular docking studies would be employed to identify potential protein targets and elucidate its binding mode within an active site. The process involves creating a 3D model of the ligand and docking it into the binding pocket of a target protein structure, which is often obtained from a repository like the Protein Data Bank. Software such as AutoDock Vina or PyRx is commonly used to perform these calculations.

The binding affinity is calculated as a score, typically in kcal/mol, which estimates the strength of the interaction. The analysis would focus on intermolecular interactions such as:

Hydrogen Bonds: The two hydroxyl (-OH) groups at the 5 and 6 positions, along with the N-H group of the imidazole ring, are potent hydrogen bond donors and acceptors. These would be expected to form strong interactions with polar amino acid residues (e.g., Asp, Glu, Ser) in a protein's binding site.

Hydrophobic Interactions: The benzene ring and the 2-methyl group can engage in hydrophobic and π-π stacking interactions with aromatic and aliphatic amino acid residues like Phe, Tyr, and Leu.

Coordination Bonds: The nitrogen atoms of the imidazole ring could potentially coordinate with metal ions present in the active site of metalloenzymes.

In studies of similar benzimidazole derivatives, these compounds have been docked against various protein targets to explore their potential as inhibitors. For instance, different substituted benzimidazoles have been evaluated for their binding to targets like estrogen receptor alpha (ERα) and dipeptidyl peptidase III (DPP III), showing that the specific substitution pattern significantly influences binding affinity and selectivity. A hypothetical docking study for this compound might yield results similar to those illustrated in the table below, predicting its binding affinity against a panel of cancer-related or microbial proteins.

Protein Target (PDB ID)Potential FunctionIllustrative Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Estrogen Receptor Alpha (e.g., 3ERT)Anticancer-8.5ARG 394, GLU 353 (H-Bonds with diol)
Topoisomerase II (e.g., 6LHA)Anticancer / Antimicrobial-7.9ASP 551 (H-Bond with N-H)
Human Dipeptidyl Peptidase III (e.g., 5E3A)Enzyme Inhibition-9.1GLU 451, HIS 568 (Coordination/H-Bonds)

This table is for illustrative purposes only and represents the type of data generated from a molecular docking study.

Comparative Analysis of Theoretical and Experimental Data

A critical step in computational chemistry is the validation of theoretical models by comparing calculated data with experimental results. This comparative analysis ensures that the computational methods accurately represent the molecule's real-world properties. For this compound, this would involve comparing DFT calculations with data from spectroscopic and crystallographic techniques.

Theoretical calculations are typically performed using DFT with a functional like B3LYP and a basis set such as 6-311+G**, which has been shown to provide results consistent with experimental data for other 2-methylbenzimidazole derivatives. The geometry of the molecule is first optimized to find its lowest energy conformation. From this optimized structure, various properties can be calculated.

Experimental data for comparison would be obtained from:

X-ray Crystallography: Provides precise measurements of bond lengths, bond angles, and crystal packing information. Studies on related compounds like 5,6-dichloro-2-methylbenzimidazole have shown good agreement between crystal structures determined experimentally and those predicted by vdW-DFT calculations.

FT-IR and Raman Spectroscopy: Measures the vibrational frequencies of the molecule. Calculated vibrational spectra from DFT can be compared with experimental spectra to assign specific vibrational modes, such as the O-H stretch of the diol, the N-H stretch of the imidazole, and C=C stretching of the aromatic system.

NMR Spectroscopy (¹H and ¹³C): Provides information about the chemical environment of the hydrogen and carbon atoms. Theoretical NMR shielding constants can be calculated and converted into chemical shifts for direct comparison with experimental spectra, helping to confirm the molecular structure.

The table below illustrates a hypothetical comparison between theoretical and experimental data for this compound, based on typical findings for analogous compounds where a high degree of correlation is often observed.

ParameterTheoretical Value (e.g., DFT B3LYP/6-311+G**)Experimental Value (Illustrative)Technique
Bond Length (C5-O)1.365 Å1.361 ÅX-ray Crystallography
Bond Angle (C4-C5-C6)120.5°120.2°X-ray Crystallography
Vibrational Frequency (N-H stretch)3450 cm⁻¹3445 cm⁻¹FT-IR Spectroscopy
Vibrational Frequency (O-H stretch)3600 cm⁻¹3595 cm⁻¹FT-IR Spectroscopy
¹³C Chemical Shift (C2)151.8 ppm152.1 ppm¹³C NMR
¹H Chemical Shift (Methyl)2.60 ppm2.58 ppm¹H NMR

This table contains illustrative data to demonstrate the principles of a comparative analysis. Actual values would be derived from specific computational and experimental studies.

Reactivity and Reaction Mechanisms of 2 Methylbenzimidazole 5,6 Diol

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of the benzimidazole (B57391) system is characterized by a susceptibility to both electrophilic and nucleophilic attack at distinct positions. The benzene (B151609) portion of the molecule is π-excessive, predisposing it to electrophilic substitution reactions. instras.comchemicalbook.com Conversely, the imidazole (B134444) ring contains both π-excessive and π-deficient nitrogen atoms, influencing its reactivity. Specifically, the C2 position is known to be susceptible to nucleophilic substitution. instras.comchemicalbook.com

In the case of 2-Methylbenzimidazole-5,6-diol, the powerful electron-donating nature of the two hydroxyl groups at the 5- and 6-positions significantly activates the benzene ring towards electrophilic attack. These activating groups direct incoming electrophiles primarily to the ortho and para positions. Consequently, electrophilic substitution is most likely to occur at the C4 and C7 positions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Nucleophilic substitution reactions on the benzimidazole ring are generally less facile. However, the C2 position can be susceptible to nucleophilic attack, particularly if a suitable leaving group is present. longdom.org For this compound, direct nucleophilic substitution at the C2 position is unlikely due to the presence of the methyl group. However, functionalization of the methyl group could potentially introduce a leaving group, enabling subsequent nucleophilic substitution.

Reaction TypePosition(s)Influencing FactorsProbable Products
Electrophilic SubstitutionC4, C7Activating effect of hydroxyl groups4-Nitro, 7-Nitro, 4-Halo, 7-Halo derivatives
Nucleophilic SubstitutionC2Presence of a leaving groupNot directly applicable

Redox Chemistry of the Catechol Functionality

The 5,6-diol arrangement, a catechol moiety, imparts significant redox activity to the molecule. This functionality can undergo oxidation to form a corresponding o-quinone. This transformation is a two-electron, two-proton process that is often reversible. The redox chemistry of catechol-containing compounds is fundamental to their biological activities and their application in materials science. For instance, the related compound 5,6-dihydroxy-1H-benzimidazole can undergo redox-facilitated self-polymerization, analogous to the polymerization of dopamine. rsc.orgresearchgate.net

The electrochemical behavior of this compound is expected to be dominated by the oxidation of the catechol group. Cyclic voltammetry would likely reveal a reversible or quasi-reversible oxidation wave corresponding to the conversion of the catechol to the o-quinone. The redox potential for this process is influenced by factors such as pH and the nature of substituents on the benzimidazole ring. The electron-donating methyl group at the C2 position and the electron-withdrawing nature of the imidazole ring will subtly modulate the redox potential compared to unsubstituted catechol. Generally, electron-donating groups tend to decrease the redox potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. daneshyari.com

CompoundExpected Oxidation PotentialInfluencing Substituents
This compoundLower than catechol2-Methyl (electron-donating)
Catechol (reference)~ +0.5 V vs. SHE (at pH 7)-
5,6-dihydroxy-1H-benzimidazoleSimilar to the title compoundImidazole ring (electron-withdrawing)

The one-electron oxidation of the catechol moiety leads to the formation of a semiquinone radical. swan.ac.uknih.gov This radical species can be relatively stable, particularly in alkaline or neutral solutions, due to resonance delocalization of the unpaired electron over the aromatic system. The stability of this radical is a key aspect of the antioxidant properties of many catechol-containing compounds. The semiquinone radical can undergo further oxidation to the quinone or be reduced back to the catechol. The interaction of these radicals with molecular oxygen can also lead to the formation of reactive oxygen species.

Ring-Opening and Rearrangement Reactions

Chemical Transformations of the Hydroxyl Groups (e.g., Esterification, Etherification, Glycosylation)

The two hydroxyl groups of the catechol moiety are amenable to a variety of chemical transformations, including esterification, etherification, and glycosylation.

Esterification: The hydroxyl groups can react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. organic-chemistry.orgyoutube.comkhanacademy.org These reactions are typically catalyzed by acids or proceed via activated intermediates. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild method suitable for such transformations. organic-chemistry.org

Etherification: The formation of ethers can be achieved by reacting the diol with alkyl halides or other alkylating agents in the presence of a base (Williamson ether synthesis). rsc.org The base deprotonates the hydroxyl groups to form more nucleophilic alkoxides.

Glycosylation: The hydroxyl groups can serve as attachment points for carbohydrate moieties through glycosidic bonds. nih.gov This can be accomplished using various glycosylation methods, often involving activated sugar donors and specific promoters.

These transformations can be used to modify the solubility, and other physicochemical properties of the parent compound.

Reactivity at the Imidazole Nitrogen Atoms

The imidazole ring of this compound contains two nitrogen atoms with distinct reactivity. The N1 nitrogen is pyrrole-like and bears a hydrogen atom, making it acidic and susceptible to deprotonation by a base. The resulting anion is a potent nucleophile and can readily undergo alkylation or acylation. chemicalbook.comwikipedia.orgresearchgate.net The N3 nitrogen is pyridine-like and possesses a lone pair of electrons, rendering it basic and nucleophilic. It can be protonated by acids to form a benzimidazolium salt or can participate in alkylation reactions, leading to the formation of 1,3-dialkylbenzimidazolium salts. chemicalbook.comwikipedia.org The relative reactivity of the two nitrogen atoms towards alkylation can be influenced by the reaction conditions.

Nitrogen AtomReactivityTypical Reactions
N1Acidic, Nucleophilic (after deprotonation)Deprotonation, Alkylation, Acylation
N3Basic, NucleophilicProtonation, Alkylation

Information regarding the reaction kinetics and catalysis of this compound is not available in the public domain.

Extensive searches of scientific literature and chemical databases did not yield specific research findings, kinetic data, or studies on the catalytic mechanisms directly involving this compound. The available information primarily focuses on the synthesis of the broader benzimidazole scaffold and the biological activities of its various derivatives.

Research in the field of benzimidazoles often centers on:

Synthesis Methods: The development of novel and efficient catalytic methods to construct the benzimidazole core structure.

Biological Applications: The investigation of benzimidazole derivatives as therapeutic agents, including their roles as anticancer, antimicrobial, and antiviral compounds.

Coordination Chemistry: The use of benzimidazole-containing ligands to form metal complexes that may themselves have catalytic properties.

While the diol functional groups at the 5 and 6 positions suggest potential for redox activity and coordination with metal centers—properties relevant to catalysis and reaction kinetics—specific studies detailing these aspects for this compound have not been found. Consequently, an article adhering to the requested structure and content inclusions cannot be generated at this time.

Dear User,

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the coordination chemistry and metal complexation of the chemical compound “this compound” to generate the detailed article you requested.

The performed searches for information pertaining to the ligand properties, synthesis, characterization, and structural analysis of metal complexes involving this specific compound did not yield the necessary research findings to accurately and thoroughly address the sections and subsections outlined in your instructions.

While there is extensive research on the coordination chemistry of the broader benzimidazole family of compounds, the explicit focus on "this compound" as stipulated in your request prevents the use of analogous data from other derivatives. To maintain scientific accuracy and adhere strictly to the provided constraints, we are unable to generate content for the following requested sections:

Coordination Chemistry and Metal Complexation with this compound

Coordination Chemistry and Metal Complexation with 2 Methylbenzimidazole 5,6 Diol

Structural Analysis of Metal-2-Methylbenzimidazole-5,6-diol Complexes

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X-ray Diffraction Studies of Coordination Geometries

While no crystal structures of metal complexes with this compound are reported, predictions can be made based on related structures. Benzimidazole (B57391) derivatives are known to coordinate to metal ions through the nitrogen atom of the imidazole (B134444) ring. The diol functionality in the 5 and 6 positions, being a catechol-like moiety, would likely act as a bidentate chelating agent, binding to a metal center through the two oxygen atoms.

Depending on the metal ion, its oxidation state, and the reaction conditions, this compound could potentially act as a versatile ligand. It could coordinate as a monodentate ligand through the imidazole nitrogen, as a bidentate ligand through the diol oxygens, or as a tridentate ligand utilizing both the nitrogen and oxygen donors. This versatility could lead to the formation of mononuclear complexes with various coordination geometries, such as octahedral, tetrahedral, or square planar, as well as polynuclear structures where the ligand bridges multiple metal centers. For instance, in a hypothetical octahedral complex, the ligand could occupy two or three coordination sites, with the remaining sites filled by solvent molecules or other co-ligands.

Spectroscopic Signatures of Metal-Ligand Interactions (EPR, UV-Vis, IR)

Spectroscopic techniques are invaluable for probing the interaction between a ligand and a metal ion.

Infrared (IR) Spectroscopy: Upon coordination of this compound to a metal ion, characteristic shifts in the IR spectrum would be expected. The stretching vibration of the N-H bond in the imidazole ring would likely shift to a lower frequency upon coordination of the nitrogen atom. More significantly, the broad O-H stretching bands of the diol group would disappear upon deprotonation and coordination to the metal, and new bands corresponding to metal-oxygen (M-O) bonds would appear in the low-frequency region of the spectrum.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of this compound would exhibit absorptions in the UV region corresponding to π-π* transitions within the benzimidazole ring system. Upon complexation with a transition metal ion, new absorption bands would likely appear in the visible region. These could be attributed to ligand-to-metal charge transfer (LMCT) transitions, from the electron-rich diol moiety to the metal d-orbitals, or d-d transitions if a d-block metal is used.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes involving paramagnetic metal ions (e.g., Cu(II), Mn(II), Fe(III)), EPR spectroscopy would provide information about the electronic environment of the metal center. The g-values and hyperfine coupling constants obtained from the EPR spectrum would be indicative of the coordination geometry and the nature of the metal-ligand bonding.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes with this compound would be dictated by the choice of the metal ion and the resulting coordination environment. For instance, complexes with first-row transition metals could exhibit a range of magnetic behaviors, from diamagnetism (for d¹⁰ ions like Zn(II)) to paramagnetism (for ions with unpaired electrons).

The magnetic susceptibility of these complexes would be expected to vary with temperature, and analysis of this data could provide insights into the electronic ground state of the metal ion and the presence of any magnetic exchange interactions in polynuclear complexes. The catechol-like diol functionality could potentially mediate magnetic coupling between metal centers bridged by the ligand.

Theoretical Investigations of Metal-Ligand Bonding and Complex Stability

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) would be a powerful tool to predict the properties of metal complexes with this compound. DFT calculations could be employed to:

Optimize the geometries of potential complexes to predict the most stable coordination modes and geometries.

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to understand the electronic structure and predict the nature of electronic transitions observed in the UV-Vis spectrum.

Analyze the nature of the metal-ligand bond through techniques such as Natural Bond Orbital (NBO) analysis, which can provide insights into the degree of covalency and the contributions of different orbitals to the bonding.

Predict vibrational frequencies to aid in the interpretation of experimental IR spectra.

Calculate the stability of the complexes by determining their binding energies.

These theoretical studies would provide a valuable starting point for future experimental investigations into the coordination chemistry of this intriguing, yet unexplored, ligand.

Structure Activity Relationship Sar and Mechanistic Studies at the Molecular Level for 2 Methylbenzimidazole 5,6 Diol

Impact of the 5,6-Diol Moiety on Molecular Recognition and Binding Specificity

The 5,6-diol moiety, a catechol group, is a critical determinant of the molecular recognition and binding specificity of 2-Methylbenzimidazole-5,6-diol. This functional group is known to be crucial for the potency and selectivity of various biologically active molecules, primarily through its ability to form strong hydrogen bonds.

Research on analogous catechol-containing compounds demonstrates that the hydroxyl groups are essential for interacting with key residues, such as serines, in the binding pockets of proteins and receptors. nih.gov For instance, in dopamine D1-like receptors, the catechol moiety engages in a hydrogen-bonding network with serine residues within the transmembrane helices, an interaction vital for high-affinity binding. nih.gov The spatial arrangement of the two hydroxyl groups in the 5,6-diol moiety of this compound allows it to act as an effective hydrogen bond donor, anchoring the ligand in a specific orientation within a binding site. This directed interaction enhances binding affinity and contributes significantly to the molecule's specificity for its biological targets.

Furthermore, the catechol group can participate in reversible covalent interactions and is known to play a key role in adhesion to surfaces in wet environments, a principle inspired by mussel adhesive proteins. nih.gov This suggests that the 5,6-diol moiety can engage with biological surfaces through a combination of strong, non-covalent interactions and potentially covalent linkages under oxidative conditions. The presence of this diol group is a well-established strategy for enhancing binding affinity to various biological targets, as demonstrated by structure-reactivity relationship studies on boronic acid-diol complexation. nih.gov

Role of the 2-Methyl Substituent in Modulating Molecular Interactions

From a steric perspective, the methyl group can either be beneficial or detrimental to binding, depending on the topology of the target's binding site. It can fit into small hydrophobic pockets, contributing to binding affinity through van der Waals interactions. Conversely, it can cause steric hindrance if the binding site is too constrained, preventing optimal alignment of the molecule.

Electronically, the methyl group is weakly electron-donating, which can influence the aromaticity and electron density of the benzimidazole (B57391) ring system. This modulation can affect the strength of π-stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. rsc.orgrsc.org Studies on substituted benzimidazoles have shown that modifications at the C-2 position are a key factor in determining their biological activity profile. nih.govnih.gov For example, molecular docking studies of 2-methyl benzimidazole derivatives with enzymes like cyclooxygenase-2 (COX-2) indicate that substituents influence binding affinity and selectivity. researchgate.net

Mechanistic Investigations of Interactions with Biological Macromolecules

The interaction of this compound with biological macromolecules such as enzymes and receptors is governed by a combination of non-covalent forces and can induce conformational adjustments in the target molecule.

The binding of this compound is primarily driven by a combination of hydrogen bonding and π-stacking interactions.

Hydrogen Bonding: The 5,6-diol moiety is the principal site for hydrogen bonding, acting as a strong hydrogen bond donor. The nitrogen atoms within the imidazole (B134444) portion of the benzimidazole ring can also act as hydrogen bond acceptors. rsc.org These interactions are highly directional and are crucial for the specific recognition of the ligand by its target.

π-Stacking: The planar, aromatic benzimidazole ring system readily participates in π-π stacking interactions with aromatic amino acid side chains of a macromolecule. rsc.orgresearchgate.net The strength of these stacking interactions can be influenced by the electronic nature of the substituents. The interplay between hydrogen bonding and π-stacking is often cooperative; the formation of hydrogen bonds can enhance the strength of adjacent π-stacking interactions by affecting the electron density of the aromatic rings. rsc.orgnih.govnih.gov

The binding of a small molecule like this compound to a biological macromolecule is not a simple "lock-and-key" event but is often a dynamic process involving conformational changes in the protein, a concept known as "induced fit". researchgate.net While specific experimental data on conformational changes induced by this particular compound are not available, general principles of ligand-protein interactions suggest that the initial binding can trigger adjustments in the protein's structure. These changes can range from minor side-chain reorientations to more significant movements of entire domains, optimizing the binding interface to accommodate the ligand and stabilize the complex.

Mechanistic Studies of DNA or Protein Binding

Benzimidazole derivatives are well-known for their ability to interact with DNA, a key mechanism for certain therapeutic activities. The planar structure of the benzimidazole core is well-suited for binding to the DNA double helix through two primary modes: intercalation and groove binding. nih.govresearchgate.net

Intercalation: In this mode, the planar aromatic ring system of this compound can insert itself between the base pairs of the DNA helix. This insertion is stabilized by π-π stacking interactions with the DNA bases and leads to structural distortions of the DNA, such as unwinding and lengthening of the helix. nih.gov

Groove Binding: Alternatively, the molecule can fit into the minor or major grooves of the DNA. This binding is typically stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions with the edges of the base pairs and the sugar-phosphate backbone. researchgate.netrsc.org

The specific mode of binding for this compound would depend on a subtle balance of factors. The planarity of the core favors intercalation, while the substituents at the 2, 5, and 6 positions would influence the fit within the DNA grooves. The 5,6-diol group, for instance, could form specific hydrogen bonds with the functional groups exposed in the grooves.

Antioxidant Activity Mechanisms

The 5,6-diol (catechol) structure is a potent antioxidant pharmacophore. The antioxidant activity of this compound is therefore primarily attributed to this moiety. The primary mechanism involves the donation of a hydrogen atom from one of the hydroxyl groups to a free radical, thereby neutralizing it. semanticscholar.org

Upon donating a hydrogen atom, the catechol moiety is converted into a relatively stable semiquinone radical. This stability is due to the delocalization of the unpaired electron across the aromatic ring and onto the second oxygen atom. The semiquinone can then be further oxidized to a quinone. This ability to scavenge free radicals is a key aspect of its protective effects against oxidative stress. scispace.com

Studies on 2-methylbenzimidazole (B154957) (without the diol group) have demonstrated its capacity to act as an antioxidant, evaluated through assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. semanticscholar.orgresearchgate.net The introduction of the 5,6-diol group is expected to significantly enhance this intrinsic activity. Research on other catechol-containing compounds confirms that they exhibit stronger antioxidant activity compared to other phenolic derivatives. semanticscholar.org

The table below presents findings on the antioxidant activity of the parent compound, 2-methylbenzimidazole, which provides a baseline for understanding the potential of its diol derivative.

CompoundAssayIC50 Value (µg/mL)Reference CompoundReference IC50 (µg/mL)Source
2-Methyl-1H-benzimidazoleDPPH Radical Scavenging144.84Ascorbic AcidNot specified banglajol.info
2-Methyl-1H-benzimidazoleDPPH Radical ScavengingShowed higher activity than ascorbic acid at higher concentrations researchgate.net

Radical Scavenging Pathways and Efficiency

The antioxidant capability of this compound is primarily attributed to the 5,6-diol (catechol) group. This functionality allows the compound to neutralize free radicals through specific pathways, demonstrating notable efficiency. The primary mechanism involves the donation of a hydrogen atom from one of the hydroxyl groups to a free radical, thereby stabilizing the radical and quenching its reactivity.

The process can be summarized as follows:

Hydrogen Atom Transfer (HAT): The catechol moiety donates a hydrogen atom (H•) to a reactive oxygen species (ROS), forming a more stable semiquinone radical. This radical is stabilized by resonance within the aromatic ring.

Second Hydrogen Donation: The semiquinone can then donate a second hydrogen atom to another radical, resulting in the formation of a stable ortho-quinone.

This two-step process allows a single molecule of this compound to scavenge two radical species. The efficiency of this process is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. semanticscholar.orgnih.gov While specific data for this compound is not extensively detailed, studies on hydroxylated benzimidazole derivatives show a clear structure-activity relationship: the presence and position of hydroxyl groups are critical for antioxidant activity. nih.gov Compounds with catechol moieties consistently exhibit potent radical scavenging capabilities. researchgate.net

The scavenging of a stable radical like DPPH can be monitored by a decrease in absorbance at a specific wavelength (e.g., 517 nm), indicating the consumption of the radical by the antioxidant. semanticscholar.orgnih.gov The efficiency is often expressed as an IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial radicals.

Compound StructureKey FeatureAnticipated Radical Scavenging ActivityUnderlying Mechanism
2-MethylbenzimidazoleBenzimidazole core with methyl groupLowLacks efficient hydrogen-donating groups.
2-Methylbenzimidazole-5-olSingle hydroxyl groupModerateCan donate a single hydrogen atom.
This compound Catechol (ortho-dihydroxy) groupHighEfficiently donates hydrogen atoms, forming a stable ortho-quinone.

Metal Chelation Capacity in Redox Processes

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can participate in redox cycling reactions, like the Fenton reaction, which generate highly destructive hydroxyl radicals. The structure of this compound is well-suited for chelating these metal ions, thereby preventing them from participating in such radical-generating processes. nih.gov

The chelation is facilitated by two key sites on the molecule:

The Catechol Group: The two adjacent hydroxyl groups provide a strong bidentate binding site for metal ions.

The Imidazole Nitrogens: The nitrogen atoms within the imidazole ring can also coordinate with metal ions.

Potential Chelating SiteMetal Ion ExampleType of InteractionEffect on Redox Activity
5,6-Diol (Catechol)Fe²⁺/Fe³⁺Bidentate coordinationInhibits Fenton/Haber-Weiss reactions
Imidazole Ring NitrogensCu²⁺Coordination bondStabilizes the metal ion, preventing redox cycling

Influence on Cellular Processes at a Molecular Level (e.g., microtubule assembly inhibition, without clinical context)

At the molecular level, benzimidazole derivatives are known to interfere with fundamental cellular processes, most notably the dynamics of microtubule assembly. nih.gov Microtubules are essential cytoskeletal polymers involved in cell division, intracellular transport, and the maintenance of cell structure.

The specific effects include:

Inhibition of Polymerization: The compound binds to β-tubulin, preventing it from adding to the growing end of a microtubule.

Disruption of Dynamics: This interference leads to a net depolymerization of existing microtubules.

This disruption of microtubule formation has significant consequences for cellular function. For example, it can halt the cell cycle at mitosis because the mitotic spindle, which is composed of microtubules, cannot form correctly. Furthermore, the inhibition of microtubules can disrupt intracellular transport, as they serve as tracks for motor proteins carrying vesicles and organelles. nih.gov Research has shown that treatment with microtubule-disrupting benzimidazoles can lead to a randomized distribution of intracellular vesicles, indicating a failure of targeted transport. nih.gov

Molecular TargetMechanism of ActionObserved Molecular EffectResulting Cellular Consequence
β-TubulinBinding to the tubulin subunitInhibition of microtubule polymerizationDisruption of mitotic spindle formation
Cytoplasmic MicrotubulesDestabilization of the polymerNet depolymerization of microtubulesInhibition of intracellular vesicle transport

Advanced Analytical Methodologies for 2 Methylbenzimidazole 5,6 Diol Research

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for separating 2-Methylbenzimidazole-5,6-diol from reaction mixtures, identifying impurities, and performing quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant techniques.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common and effective method for analyzing benzimidazole (B57391) derivatives. For instance, a method for the separation of a related compound, 2-methyl-5-nitro-benzimidazole, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as an additive. sielc.comsielc.com This method is scalable for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies. sielc.comsielc.com For mass spectrometry applications, the non-volatile acid (phosphoric acid) would be replaced with a volatile alternative like formic acid. sielc.comsielc.com A similar approach would be a viable starting point for developing a validated HPLC method for this compound, with adjustments to the mobile phase composition and gradient to optimize the retention and resolution of the more polar diol compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For less volatile benzimidazoles, derivatization is often necessary. A study on 2-mercaptobenzimidazole (B194830) involved a two-step derivatization process using pentafluorobenzyl bromide (PFBBr) and then N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) before GC-MS analysis. nih.gov This procedure enhanced volatility and allowed for sensitive detection in selected ion monitoring (SIM) mode, achieving a limit of detection of 10 µg/kg in animal tissue. nih.gov A similar derivatization strategy, targeting the hydroxyl groups of this compound, would likely be required to facilitate its analysis by GC-MS.

Table 1: Example Chromatographic Conditions for Benzimidazole Analogs

Compound Analyzed Technique Column Mobile Phase / Carrier Gas Key Findings
2-methyl-5-nitro-benzimidazole HPLC Newcrom R1 (C18) Acetonitrile, Water, Phosphoric Acid Method is scalable and suitable for pharmacokinetics. sielc.comsielc.com
2-mercaptobenzimidazole GC-MS - Helium Requires derivatization with PFBBr and MSTFA; LOD of 10 µg/kg. nih.gov
Mebendazole HPLC - - Method developed to determine the drug and its main degradation product, 2-amino-5-benzoylbenzimidazole. researchgate.net

Electrochemical Methods for Redox Characterization and Sensing

Electrochemical techniques, particularly cyclic voltammetry (CV), are invaluable for investigating the redox properties of molecules like this compound. The two hydroxyl groups on the benzene (B151609) ring are electroactive, making this compound a prime candidate for electrochemical study.

While direct studies on this compound are not prominent, research on other substituted benzimidazoles demonstrates the utility of these methods. For example, the electrochemical behavior of 2-aryl-5(or 6)-nitrobenzimidazoles was investigated by cyclic voltammetry in acetonitrile. arabjchem.org These studies identified reversible and irreversible redox waves, allowing for the characterization of electron transfer processes. For compounds with an amino group, anodic processes were observed, corresponding to the oxidation of the amino group. arabjchem.org Similarly, the diol functionality of this compound is expected to exhibit characteristic oxidation peaks, analogous to catechols, which could be studied to understand its electron-donating properties and potential as an antioxidant or as a building block for electrochemical sensors.

Spectrophotometric Assays for Quantification and Interaction Studies

UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantification of aromatic compounds. Benzimidazole derivatives possess a chromophoric structure that absorbs UV light, allowing for concentration measurements based on the Beer-Lambert law. Although a specific molar absorptivity coefficient for this compound is not reported in the available literature, it is expected to have characteristic absorption maxima in the UV region.

Spectrophotometric assays can also be used to study interactions with other molecules, such as metal ions. The binding of a metal ion to the benzimidazole ligand often results in a shift in the absorption spectrum (either a bathochromic/red shift or hypsochromic/blue shift), which can be monitored to determine binding constants and stoichiometry. This technique forms the basis for colorimetric sensing, as discussed in the following section.

Development of Chemical Sensors and Probes Based on this compound

The benzimidazole scaffold is a popular component in the design of chemical sensors due to its excellent coordination properties. The diol group in this compound provides a strong binding site for various metal ions and other analytes, making it a promising candidate for sensor development.

Fluorescent Sensing MechanismsFluorescence-based sensors offer high sensitivity and selectivity. The benzimidazole moiety can be incorporated into larger molecular systems that exhibit fluorescence. The binding of an analyte to the diol group can modulate the fluorescence properties of the molecule through mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or chelation-enhanced fluorescence (CHEF).

For instance, a novel benzimidazole-based probe was synthesized for the selective recognition of Cobalt(II) ions. mdpi.com The probe's fluorescence was quenched upon binding with Co²⁺ due to a PET mechanism. mdpi.com The sensor demonstrated a low detection limit of 3.56 μmol L⁻¹. mdpi.com By analogy, a fluorescent probe incorporating the this compound unit could be designed to detect specific metal ions that have a high affinity for the catechol-like diol moiety.

Table 2: Example of a Benzimidazole-Based Fluorescent Sensor

Sensor Target Analyte Sensing Mechanism Detection Limit
DQBM-B Co²⁺ Fluorescence quenching via Photoinduced Electron Transfer (PET) 3.56 μmol L⁻¹ mdpi.com

Colorimetric and Electrochemical Detection Platforms

Colorimetric Platforms: Colorimetric sensors allow for the detection of analytes through a visible color change, enabling simple, naked-eye detection. The interaction between the diol group of this compound and a target metal ion could lead to the formation of a colored complex. This principle is widely used in analytical chemistry. For example, various organic molecules are employed as chemosensors where coordination with metal ions like Fe²⁺, Cr³⁺, and Hg²⁺ produces distinct color changes. The development of such sensors often involves monitoring changes in the UV-Vis absorption spectrum upon addition of the target analyte.

Electrochemical Platforms: Electrochemical sensors provide sensitive and quantitative detection of analytes by measuring changes in electrical signals such as current or potential. The electroactive nature of the diol group makes this compound an excellent candidate for incorporation into electrochemical sensor platforms. It could be immobilized on an electrode surface (e.g., glassy carbon, gold) to create a modified electrode. The oxidation potential or current of the diol group would be expected to change upon binding to a target analyte. This change can be measured using techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) to achieve sensitive and selective detection. Enzyme-based electrochemical biosensors also represent a sophisticated platform where the molecule could act as a mediator or be part of a recognition element. mdpi.com

Potential Applications of 2 Methylbenzimidazole 5,6 Diol in Non Biological and Non Clinical Fields

Corrosion Inhibition Studies

Detailed investigations into the corrosion inhibition properties of 2-Methylbenzimidazole-5,6-diol are not found in the available scientific literature. While the broader class of benzimidazole (B57391) derivatives has been a subject of interest in corrosion science, specific data for the diol derivative is wanting.

Adsorption Characteristics on Metal Surfaces

No specific studies detailing the adsorption characteristics of this compound on metal surfaces have been identified. Research on related compounds, such as 2-methylbenzimidazole (B154957), has explored their adsorption on surfaces like copper, but this information cannot be directly extrapolated to the diol derivative. nih.govresearchgate.net

Materials Science Applications

The exploration of this compound in the realm of materials science appears to be an unchartered area of research, with no specific findings available for the following applications.

Precursor in Polymer Synthesis and Functional Materials

There are no available studies that describe the use of this compound as a precursor or monomer in the synthesis of polymers or other functional materials. While research has been conducted on the polymerization of other benzimidazole derivatives, such as 5(6)-vinylbenzimidazole, similar investigations involving the diol are not documented. umich.eduscispace.com

Studies on Solid-State Phase Transitions and Crystal Engineering

There is a lack of crystallographic data and studies on the solid-state behavior of this compound. While the crystal structure of a related compound, 2-methyl-5,6-dinitrobenzimidazolium chloride, has been reported, similar structural information for the diol derivative is not available. nih.gov Consequently, no research on its solid-state phase transitions or its application in crystal engineering could be found.

Catalytic Roles (e.g., as a Ligand in Organometallic Catalysis)

There is currently no available scientific literature detailing the use of this compound as a ligand in organometallic catalysis or any other catalytic role. While the broader class of benzimidazole derivatives has been investigated in catalysis, specific studies on the 5,6-diol substituted 2-methylbenzimidazole are absent from published research. Consequently, no detailed research findings or data tables on its catalytic performance can be provided.

Environmental Applications (e.g., Adsorption, Degradation of Pollutants, Metal Ion Sequestration)

Similarly, a thorough review of environmental science and chemical engineering literature reveals no documented applications of this compound for environmental purposes. There are no studies reporting its efficacy in the adsorption or degradation of pollutants, nor is there data on its potential for metal ion sequestration from aqueous solutions. Therefore, no research findings or data tables concerning its environmental applications could be compiled.

Q & A

Basic Research Questions

Q. What are the classical synthetic routes for 2-methylbenzimidazole-5,6-diol, and how do they compare in yield and purity?

  • Methodological Answer : The Phillips method (1928) involves condensing o-phenylenediamine derivatives with carboxylic acids or esters under acidic conditions, often using HCl as a catalyst . For 2-methyl derivatives, Phillips demonstrated that acetic acid or its derivatives yield 2-methylbenzimidazoles via cyclization. Weidenhagen’s alternative approach employs oxidative cyclization of Schiff bases, which may improve regioselectivity for dihydroxy-substituted analogs . Comparative studies should monitor reaction temperature (e.g., reflux vs. ambient) and solvent polarity to optimize yield and purity. Characterization via NMR (¹H/¹³C) and IR can confirm the hydroxyl and methyl substituents .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and substituent positions?

  • Methodological Answer :

  • ¹H NMR : Hydroxyl protons (5,6-diol) typically appear as broad singlets (~δ 8–10 ppm) in DMSO-d₆, while the 2-methyl group resonates as a singlet near δ 2.5 ppm .
  • ¹³C NMR : The benzimidazole core carbons appear between δ 110–160 ppm, with diol carbons downfield-shifted due to hydrogen bonding .
  • X-ray crystallography : Resolves steric effects of the methyl group and hydrogen-bonding networks in the solid state (e.g., as seen in benzimidazoloquinazolinium analogs) .
  • IR : O–H stretching (3200–3600 cm⁻¹) and C=N/C–O vibrations (1600–1650 cm⁻¹) confirm functional groups .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

  • Methodological Answer : Standard assays include:

  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, with comparisons to omeprazole or albendazole as positive controls .
  • Enzyme inhibition : Test against cytochrome P450 or tyrosine kinase enzymes using fluorometric/colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values, ensuring solubility in DMSO/PBS .

Advanced Research Questions

Q. How can synthetic conditions be optimized to enhance regioselectivity in this compound derivatives?

  • Methodological Answer :

  • Catalyst screening : Pd/Cu-catalyzed cross-coupling (e.g., Sonogashira) can introduce alkynyl groups at specific positions without disrupting diol functionality .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in condensation reactions, while additives like NaHSO₃ improve regiocontrol in multi-step syntheses .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 48 h to 2–4 h) and minimizes side products in cyclization steps .

Q. What strategies resolve contradictions in electronic vs. steric effects during substitution reactions of this compound?

  • Methodological Answer :

  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution and steric hindrance at reactive sites (e.g., C-4 vs. C-7) .
  • Competitive experiments : Compare substitution rates using electrophiles (e.g., Br₂, Cl₂) under identical conditions. For example, bromination at the 4-position dominates due to lower steric hindrance, despite electronic activation at the 7-position .
  • Kinetic isotope effects : Deuterium labeling at the methyl group quantifies steric contributions to reaction rates .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 5,6-diol group in biological activity?

  • Methodological Answer :

  • Analog synthesis : Prepare derivatives with protected diol groups (e.g., acetylation, silylation) or replacements (e.g., methoxy, fluorine) to isolate electronic/hydrogen-bonding effects .
  • Biological testing : Compare modified analogs in enzyme inhibition assays. For example, acetylated analogs may show reduced activity due to loss of H-bond donor capacity .
  • Molecular docking : Simulate interactions with target proteins (e.g., HIV-1 reverse transcriptase) to identify critical H-bonding partners for the diol group .

Q. What analytical challenges arise in differentiating stereoisomers or tautomers of this compound, and how can they be addressed?

  • Methodological Answer :

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based) to resolve enantiomers, as seen in diacetylenediol inclusion complexes .
  • Dynamic NMR : Low-temperature ¹H NMR (e.g., −40°C in CDCl₃) slows tautomerization, revealing distinct peaks for keto-enol forms .
  • Mass spectrometry : High-resolution MS (HRMS) distinguishes isobaric tautomers via exact mass measurements (e.g., [M+H]⁺ for C₈H₉N₂O₂ requires m/z 179.0582) .

Q. How can stability studies be designed to assess this compound’s degradation under physiological conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (HCl), and alkaline (NaOH) conditions, followed by LC-MS analysis to identify degradation products (e.g., quinone formation from diol oxidation) .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months, monitoring purity via HPLC-UV .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion using LC-MS/MS .

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